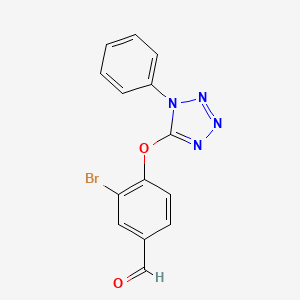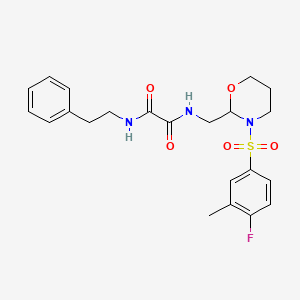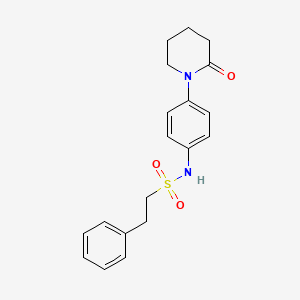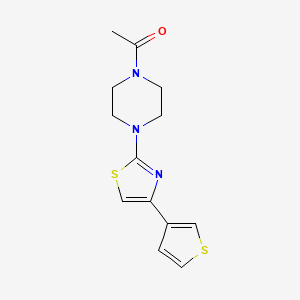
Methyl 3,3-difluoro-2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3,3-difluoro-2,2-dimethylpropanoate” is a chemical compound with the molecular formula C6H10F2O2 . It is a derivative of propanoic acid, where two hydrogen atoms on the third carbon atom are replaced by fluorine atoms, and the first and second carbon atoms are substituted by methyl groups . The methyl ester of this compound is formed by replacing the -OH group of the carboxylic acid with a -OCH3 group .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propanoic acid backbone with two fluorine atoms attached to the third carbon atom and two methyl groups attached to the first and second carbon atoms . The methyl ester group (-OCH3) is attached to the carboxylic acid group (-COOH) of the propanoic acid .Applications De Recherche Scientifique
1. Cancer Treatment Applications
Methyl 3,3-difluoro-2,2-dimethylpropanoate derivatives have been explored for their potential as histone deacetylase inhibitors (HDACIs), which are significant in cancer treatment. Research by El-Rayes et al. (2019) demonstrated that certain derivatives exhibited strong antiproliferative activity against various cancer cell lines, suggesting their potential as cancer therapeutic agents (El-Rayes et al., 2019). Another study by Aboelmagd et al. (2021) synthesized metal complexes of these derivatives and found significant anti-tumor activities, specifically against colorectal carcinoma cells (Aboelmagd et al., 2021).
2. Drug Discovery Applications
The direct synthesis of C(CF3)Me2-substituted heteroarenes, utilizing derivatives of this compound, was reported by Liu et al. (2018). This method, free from transition-metal catalysts, produced heteroarenes with potential applications in drug discovery (Liu et al., 2018).
3. Antifungal Applications
Compounds like 3,3-dimethyl analogs of 2-(2,4-difluorophenyl)-3-(omega-substituted alkyl)sulfonyl-1-(1H-1,2,4-triazol-1-yl)-2-propanols, related to this compound, were synthesized and evaluated for their antifungal activities. Miyauchi et al. (1996) found that these compounds had potent activity against Candida albicans and Aspergillus fumigatus, particularly in their 3,3-dimethyl analogs (Miyauchi et al., 1996).
4. Synthesis of Chroman-4-ones
The synthesis of CMe2CF3-containing chroman-4-ones via a metal-free decarboxylative trifluoroalkylation process was explored by Liu et al. (2020). This method provides a new pathway for the synthesis of these compounds from simple chemical feedstocks and has applications in the synthesis of TRPV1 precursors (Liu et al., 2020).
Propriétés
IUPAC Name |
methyl 3,3-difluoro-2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O2/c1-6(2,4(7)8)5(9)10-3/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHWAGUPQBZUCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d][1,3]dioxol-5-yl(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2491171.png)




![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(methylthio)benzamide](/img/structure/B2491183.png)


![3-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2491187.png)


![2-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2491192.png)

![2-methoxy-5-(N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)sulfamoyl)benzamide](/img/structure/B2491194.png)